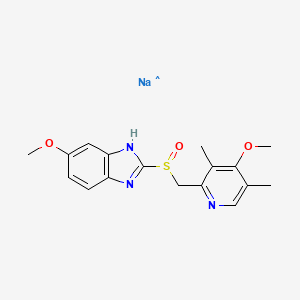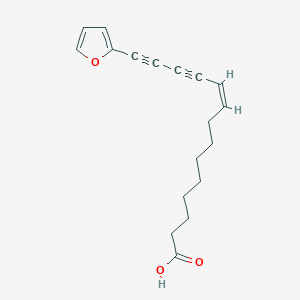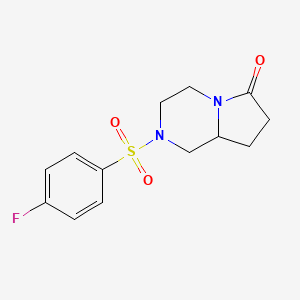
フラプロップ-M-メチル
概要
説明
Flamprop-m-methyl (FDPM) is a broad-spectrum herbicide used to control a wide range of weeds in agricultural fields. It is an effective herbicide due to its ability to target and inhibit cell division in both annual and perennial weeds. FDPM is a member of the aryloxyphenoxypropionate (AOPP) family of herbicides, which are widely used in the United States and around the world. FDPM is a selective herbicide, which means it is designed to target specific species of plants while leaving other species unharmed.
科学的研究の応用
除草剤の適用
フラプロップ-M-メチルは、かつてはイネ科雑草などの野生のオーツの防除に用いられる後発除草剤として使用されていました . 特に、カラスムギ(Avena fatua)やクサヨシ(Alopercurus myosuroides)などの害虫に対して効果がありました .
フラプロップの代謝物
フラプロップ-M-メチルは、フラプロップの代謝物でもあります . つまり、フラプロップの代謝分解中に生成されるため、農業における使用や管理方法に影響を与える可能性があります。
小麦栽培での使用
フラプロップ-M-メチルの具体的な用途の1つは、小麦の栽培でした . 小麦の生育や収量を阻害する可能性のある特定の種類の雑草の生育を抑制するために使用されました。
微小管阻害メカニズム
研究によると、フラプロップ-M-メチルは、独自の微小管阻害メカニズムを持っています . おそらく、マイナス端の微小管の解体を引き起こすことによって、紡錘体と隔壁微小管の配向に影響を与えます . この作用機序は、他の既知の微小管破壊除草剤とは異なります .
細胞分裂への影響
フラプロップ-M-メチルは、分裂組織の根端細胞における細胞分裂活性を阻害することが判明しています . これにより、細胞生物学や植物の生育に関する研究に潜在的な用途が考えられます。
さらなる研究の可能性
その独自の作用機序と、インビトロで50マイクロモルにおいてダイズのチューブリン重合を微小管に阻害しないという事実を考慮すると , フラプロップ-M-メチルは、さらなる研究のための興味深い対象となります。新しい除草剤の開発や、微小管阻害剤が植物の生育に与える影響の研究に使用できる可能性があります。
作用機序
Target of Action
Flamprop-m-methyl primarily targets the microtubules in plant cells . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division.
Mode of Action
Flamprop-m-methyl interacts with its targets, the microtubules, by disturbing their orientation . This disturbance leads to defective spindle and phragmoblast structures, which are essential for cell division . The compound’s mode of action is similar to that of mitotic disrupter herbicides .
Biochemical Pathways
The primary biochemical pathway affected by Flamprop-m-methyl is the cell division process . The compound severely interferes with the orientation of spindle and phragmoblast microtubules, leading to defective structures. This interference hampers regular cell plate deposition in cytokinesis, a crucial step in cell division .
Pharmacokinetics
It’s known that when seedlings are root treated with 50 microm of flamprop-m-methyl, cell division activity in meristematic root tip cells ceases within 4 hours . This suggests that the compound is rapidly taken up by the plant and exerts its effects quickly.
Result of Action
The result of Flamprop-m-methyl’s action is the inhibition of cell division in the treated plants . This is due to the disruption of microtubule orientation, which leads to defective spindle and phragmoblast structures, ultimately affecting cell division .
Action Environment
It’s important to note that the compound is toxic and should be handled with care to avoid contact with skin, eyes, or ingestion . It should also be stored and transported with appropriate protective measures, away from fire and flammable materials .
Safety and Hazards
Flamprop-M-methyl is harmful if swallowed and toxic in contact with skin . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of ingestion or skin contact, immediate medical attention is advised .
生化学分析
Biochemical Properties
Flamprop-m-methyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit cell elongation and division in target plants, primarily through its interaction with microtubules . Flamprop-m-methyl affects the orientation of spindle and phragmoblast microtubules, leading to defective spindle and phragmoblast structures . This interaction disrupts the normal process of mitosis, ultimately inhibiting plant growth.
Cellular Effects
Flamprop-m-methyl has profound effects on various types of cells and cellular processes. In plant cells, it disrupts cell division activity in meristematic root tip cells, leading to cessation of cell division within a few hours of treatment . The compound severely disturbs the orientation of spindle and phragmoblast microtubules, resulting in defective spindle and phragmoblast structures . This disruption hampers regular cell plate deposition during cytokinesis, affecting overall cell function and growth.
Molecular Mechanism
The molecular mechanism of flamprop-m-methyl involves its action as a mitotic disrupter herbicide with a new antimicrotubule mechanism of action . It affects the orientation of spindle and phragmoblast microtubules, possibly by minus-end microtubule disassembly . Unlike known microtubule disrupter herbicides, flamprop-m-methyl does not inhibit tubulin polymerization to microtubules in vitro . Instead, it disrupts the organization of microtubules, leading to a loss of spindle organization and condensed chromosomes in a state of prometaphase or metaphase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of flamprop-m-methyl change over time. The compound is hydrolyzed to its biologically active form, flamprop, which then undergoes further conversion to a biologically inactive conjugate . This process affects the stability and degradation of the compound, influencing its long-term effects on cellular function. Studies have shown that flamprop-m-methyl can persist in soil systems and has moderate toxicity to aquatic species .
Dosage Effects in Animal Models
The effects of flamprop-m-methyl vary with different dosages in animal models. In mammals, following oral administration, metabolism and elimination occur within four days . Acute oral toxicity studies have shown that the compound has an LD50 of 1210 mg/kg in rats and 720 mg/kg in mice . At higher doses, flamprop-m-methyl can cause toxic or adverse effects, including inhibition of cell elongation and division in the stem .
Metabolic Pathways
Flamprop-m-methyl is involved in several metabolic pathways. In plants, it is hydrolyzed to the biologically active flamprop, which then undergoes conversion to a biologically inactive conjugate . This process involves various enzymes and cofactors that facilitate the hydrolysis and subsequent conversion of the compound. The metabolic pathways of flamprop-m-methyl play a crucial role in determining its efficacy and persistence in the environment.
Transport and Distribution
Flamprop-m-methyl is transported and distributed within cells and tissues through systemic absorption by leaves . The compound is translocated readily in the phloem of the leaves basipetally to the stem . This transport mechanism ensures that flamprop-m-methyl reaches its target sites within the plant, where it exerts its herbicidal effects. The distribution of the compound within the plant is crucial for its overall efficacy.
Subcellular Localization
The subcellular localization of flamprop-m-methyl is primarily within the microtubules of plant cells . The compound affects the orientation and organization of spindle and phragmoblast microtubules, leading to defective structures and disrupted cell division . This localization is essential for the compound’s activity and function, as it directly interacts with the microtubules to exert its herbicidal effects.
特性
IUPAC Name |
methyl (2R)-2-(N-benzoyl-3-chloro-4-fluoroanilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c1-11(17(22)23-2)20(13-8-9-15(19)14(18)10-13)16(21)12-6-4-3-5-7-12/h3-11H,1-2H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNIGDFIUWJJEV-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N(C1=CC(=C(C=C1)F)Cl)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4058445 | |
| Record name | Flamprop-M-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63729-98-6 | |
| Record name | Flamprop M-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63729-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flamprop-M-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063729986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flamprop-M-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Alanine, N-benzoyl-N-(3-chloro-4-fluorophenyl)-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLAMPROP-M-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP45R5QW9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Flamprop-M-Methyl exert its herbicidal effect?
A1: Flamprop-M-Methyl is classified as a mitotic disrupter herbicide [, , ]. Unlike other herbicides in this class, it disrupts plant cell division through a unique mechanism. While it does not inhibit tubulin polymerization in vitro, as observed with other mitotic disrupters [], it significantly affects the orientation and organization of spindle and phragmoplast microtubules within the plant cell []. This disruption is thought to occur through the enhancement of minus-end microtubule disassembly [], leading to defective spindle and phragmoplast structures, ultimately halting cell division [].
Q2: Are there any known cases of resistance to Flamprop-M-Methyl in weeds?
A2: While Flamprop-M-Methyl was initially considered a low-risk herbicide in terms of resistance development due to its unique mode of action, a wild oat (Avena ludoviciana) population resistant to the herbicide was identified in Australia in 2001 []. This population, with no prior exposure to Flamprop-M-Methyl, showed greater than 80% survival at the recommended application rate [], highlighting the potential for resistance development even with herbicides considered low-risk.
Q3: Which pasture grasses exhibit tolerance to Flamprop-M-Methyl?
A3: Research indicates that established seedlings of phalaris (Phalaris aquatica), cocksfoot (Dactylis glomerata), perennial ryegrass (Lolium perenne), and tall fescue (Festuca arundinacea) demonstrate some tolerance to Flamprop-M-Methyl [, ]. While these species might experience initial phytotoxicity and yield reduction, they are expected to recover [, ]. Notably, wallaby grass (Austrodanthonia richardsonii) exhibits a higher level of tolerance to Flamprop-M-Methyl compared to other grass species tested [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R,3R,4R)-4-hydroxy-2-[(Z)-8-hydroxy-7-oxooct-2-enyl]-3-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]cyclopentan-1-one](/img/structure/B1241639.png)

![{(S)-7-[(1H-Benzoimidazol-2-ylmethyl)-methyl-carbamoyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-2-yl}-acetic acid](/img/structure/B1241643.png)
![[(1S,4S,5R)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl] furan-2-carboxylate](/img/structure/B1241644.png)

![3-[6-[[Cyclohexylmethyl(hydroxy)phosphoryl]methyl]morpholin-3-yl]benzoic acid](/img/structure/B1241646.png)
![(4E,11E)-11,15,16-trimethyl-18-(2-methylpropyl)-2,7-dioxa-19-azatetracyclo[11.7.0.01,17.06,8]icosa-4,11,14-triene-3,20-dione](/img/structure/B1241647.png)


![1-(1-aminoisoquinolin-7-yl)-3-methyl-N-[4-(2-sulfamoylphenyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B1241651.png)
![2,4,6-Cycloheptatrien-1-one, 7-[[4-[bis(4-fluorophenyl)methyl]-1-piperazinyl]methyl]-2-methoxy-4-(1-methylethyl)-](/img/structure/B1241653.png)
![3-methylbutyl N-[2-[4-[(6-benzamido-7-methyl-2-propylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonylcarbamate](/img/structure/B1241655.png)